molecular formula C6H11ClN2O B13419880 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride

4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride

Cat. No.: B13419880
M. Wt: 162.62 g/mol
InChI Key: QORCVHNXOIKUGC-UHFFFAOYSA-N
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Description

4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl group at the 4-position and a methanol group at the 5-position, with the hydrochloride salt form enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde .

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as nickel, can enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Ethyl-1H-imidazol-5-yl)carboxylic acid.

    Reduction: 4-Ethyl-1H-imidazoline-5-yl)methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1H-imidazol-5-yl)methanol Hydrochloride
  • 5-Methyl-1H-imidazol-4-yl)methanol Hydrochloride
  • 1H-Imidazole-4-methanol, 5-methyl-

Uniqueness

4-Ethyl-1H-imidazol-5-yl)methanol Hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the ethyl group at the 4-position and the methanol group at the 5-position provides distinct chemical and biological properties compared to other imidazole derivatives .

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(4-ethyl-1H-imidazol-5-yl)methanol;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5-6(3-9)8-4-7-5;/h4,9H,2-3H2,1H3,(H,7,8);1H

InChI Key

QORCVHNXOIKUGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC=N1)CO.Cl

Origin of Product

United States

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